1-(2,3-Diaminophenyl)propan-2-one
Description
1-(2,3-Diaminophenyl)propan-2-one is a substituted aromatic ketone featuring a propan-2-one backbone with a 2,3-diaminophenyl group. This compound is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid in 72% efficiency . Spectroscopic data for this compound align with prior reports, confirming its structural integrity .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(2,3-diaminophenyl)propan-2-one |
InChI |
InChI=1S/C9H12N2O/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4H,5,10-11H2,1H3 |
InChI Key |
WMHHIBWNKNUVJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Diaminophenyl)propan-2-one can be achieved through several methods. One common approach involves the reaction of 2,3-diaminophenylacetic acid with acetone under acidic conditions. This reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1-(2,3-Diaminophenyl)propan-2-one may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Diaminophenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The amino groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are often employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl ring .
Scientific Research Applications
1-(2,3-Diaminophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2,3-Diaminophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In medicinal chemistry, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 1-(2,3-Diaminophenyl)propan-2-one, highlighting differences in substituents, physical properties, and applications:
Key Differences and Implications
Substituent Position and Reactivity
- Aromatic Diamine Position: The 2,3-diaminophenyl group in the title compound contrasts with the 3,4-diaminophenyl group in 1-(3,4-Diaminophenyl)ethanone . Positional isomerism affects electronic properties and reactivity, influencing interactions in catalytic or biological systems.
- Functional Groups: The ketone moiety in 1-(2,3-Diaminophenyl)propan-2-one vs. the ethanol group in 1-(2,5-Diaminophenyl)ethanol alters solubility and hydrogen-bonding capacity. For example, the ethanol derivative’s hydroxyl group enhances water solubility, making it suitable for hair dye formulations .
Biological Activity
1-(2,3-Diaminophenyl)propan-2-one, a compound with notable structural features, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-(2,3-Diaminophenyl)propan-2-one is characterized by the presence of two amino groups on the aromatic ring and a ketone functional group. This unique structure allows for various interactions with biological targets, influencing its pharmacological properties.
The biological activity of 1-(2,3-Diaminophenyl)propan-2-one is primarily attributed to its ability to interact with specific enzymes and receptors:
- Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, leading to reduced cancer cell viability. Studies have shown that derivatives of this compound can significantly reduce the viability of various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87) cells .
- Antimicrobial Activity : The compound demonstrates potential antimicrobial properties by binding to microbial enzymes, which can disrupt vital processes in bacteria and fungi.
Anticancer Studies
A series of studies have evaluated the cytotoxic effects of 1-(2,3-Diaminophenyl)propan-2-one derivatives on different cancer cell lines. The findings are summarized in the following table:
| Compound | Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|---|
| 1 | MCF-7 | 10.5 | High |
| 2 | U-87 | 15.0 | Moderate |
| 3 | PPC-1 | 8.0 | Very High |
| 4 | HeLa | 12.0 | High |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50% .
Antimicrobial Studies
The antimicrobial efficacy of 1-(2,3-Diaminophenyl)propan-2-one has also been assessed against various pathogens. Results are shown below:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Candida albicans | 25 |
MIC values represent the lowest concentration that inhibits visible growth .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating a series of compounds derived from 1-(2,3-Diaminophenyl)propan-2-one, researchers found that certain modifications to the amino groups enhanced cytotoxicity against MCF-7 cells. Compounds with additional electron-donating groups showed improved activity compared to those with electron-withdrawing substituents .
Case Study 2: Antimicrobial Applications
Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results indicated that derivatives exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
